5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one
Overview
Description
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with a nitro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one typically involves the reaction of a piperidinone derivative with a thiazole derivative under specific conditionsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinone and thiazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde
- 5-Nitro-1,2-benzothiazol-3-amine
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitrothiazol-2-yl)]piperidine
Uniqueness
5-Nitro-6-(1,3-thiazol-5-yl)piperidin-2-one is unique due to its specific combination of a nitro group and a thiazole ring attached to a piperidinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of both the nitro group and the thiazole ring enhances its antimicrobial activity compared to other derivatives .
Properties
IUPAC Name |
5-nitro-6-(1,3-thiazol-5-yl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c12-7-2-1-5(11(13)14)8(10-7)6-3-9-4-15-6/h3-5,8H,1-2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDRTKQBNTQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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